molecular formula C13H10N4O2 B2398047 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27507-10-4

3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2398047
CAS No.: 27507-10-4
M. Wt: 254.249
InChI Key: FZDVFVUXGQUULH-UHFFFAOYSA-N
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Description

3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of pyridine-3-carbaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired pyrido[3,2-d]pyrimidine structure.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,2-d]pyrimidine-2,4-dione derivatives, while reduction could lead to the formation of dihydropyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This inhibition is often achieved through the stabilization of the inactive conformation of the kinase .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-11-10(4-2-6-15-11)16-13(19)17(12)8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVFVUXGQUULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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